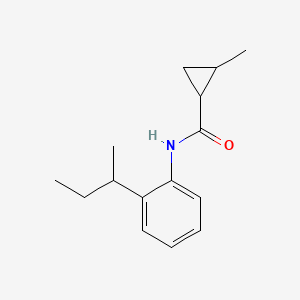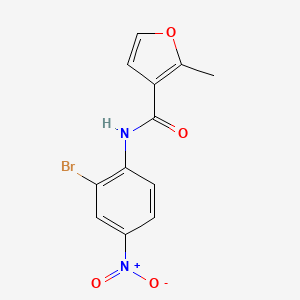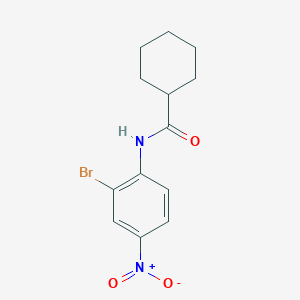
N-(2-sec-butylphenyl)-2-methylcyclopropanecarboxamide
描述
N-(2-sec-butylphenyl)-2-methylcyclopropanecarboxamide, also known as BAY 38-7271, is a chemical compound that belongs to the class of cyclopropane carboxamides. It is a potent and selective agonist of the cannabinoid receptor type 1 (CB1), which is primarily expressed in the central nervous system. The CB1 receptor is involved in a wide range of physiological processes, including pain perception, appetite regulation, and mood modulation. BAY 38-7271 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, obesity, and addiction.
作用机制
N-(2-sec-butylphenyl)-2-methylcyclopropanecarboxamide 38-7271 acts as a selective agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the brain and peripheral tissues. Upon binding to the CB1 receptor, N-(2-sec-butylphenyl)-2-methylcyclopropanecarboxamide 38-7271 activates downstream signaling pathways that modulate neuronal excitability, neurotransmitter release, and synaptic plasticity. The CB1 receptor is also involved in the regulation of various physiological processes, such as appetite, metabolism, and immune function.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)-2-methylcyclopropanecarboxamide 38-7271 has been shown to have a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, N-(2-sec-butylphenyl)-2-methylcyclopropanecarboxamide 38-7271 has been shown to have analgesic effects, which are mediated by the activation of CB1 receptors in the spinal cord and brain. N-(2-sec-butylphenyl)-2-methylcyclopropanecarboxamide 38-7271 has also been shown to have anti-inflammatory effects, which are thought to be mediated by the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. In addition, N-(2-sec-butylphenyl)-2-methylcyclopropanecarboxamide 38-7271 has been shown to modulate food intake and body weight, with potential applications in the treatment of obesity. Finally, N-(2-sec-butylphenyl)-2-methylcyclopropanecarboxamide 38-7271 has been investigated for its potential to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction.
实验室实验的优点和局限性
One of the main advantages of using N-(2-sec-butylphenyl)-2-methylcyclopropanecarboxamide 38-7271 in laboratory experiments is its high selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. N-(2-sec-butylphenyl)-2-methylcyclopropanecarboxamide 38-7271 is also relatively stable and can be administered via various routes, including oral, intraperitoneal, and intravenous. However, one of the main limitations of using N-(2-sec-butylphenyl)-2-methylcyclopropanecarboxamide 38-7271 is its potential to cause adverse effects, particularly at high doses. In addition, the effects of N-(2-sec-butylphenyl)-2-methylcyclopropanecarboxamide 38-7271 may vary depending on the species and strain of animal used, as well as the experimental conditions.
未来方向
There are several potential future directions for research on N-(2-sec-butylphenyl)-2-methylcyclopropanecarboxamide 38-7271 and the CB1 receptor. One area of interest is the development of novel CB1 receptor agonists with improved efficacy and safety profiles, particularly for the treatment of pain and addiction. Another area of interest is the investigation of the role of the CB1 receptor in the regulation of immune function and inflammation, with potential applications in the treatment of autoimmune diseases. Finally, there is a need for further investigation into the potential long-term effects of CB1 receptor activation, particularly in relation to the development of tolerance and dependence.
科学研究应用
N-(2-sec-butylphenyl)-2-methylcyclopropanecarboxamide 38-7271 has been widely used in scientific research to investigate the role of the CB1 receptor in various physiological and pathological conditions. It has been shown to have analgesic effects in animal models of acute and chronic pain, as well as anti-inflammatory and neuroprotective properties. N-(2-sec-butylphenyl)-2-methylcyclopropanecarboxamide 38-7271 has also been studied for its potential to modulate food intake and body weight, with promising results in preclinical studies. In addition, N-(2-sec-butylphenyl)-2-methylcyclopropanecarboxamide 38-7271 has been investigated as a potential treatment for drug addiction, particularly for its ability to reduce withdrawal symptoms and drug-seeking behavior.
属性
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-4-10(2)12-7-5-6-8-14(12)16-15(17)13-9-11(13)3/h5-8,10-11,13H,4,9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKALCFQHWDCYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2CC2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(butan-2-yl)phenyl]-2-methylcyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenoxybutanamide](/img/structure/B4264024.png)

![N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B4264035.png)

![isopropyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B4264049.png)
![2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide](/img/structure/B4264058.png)
![6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4264072.png)
![5-[2-(3-cyclohexylpropanoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4264073.png)
![2-(3-butoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline](/img/structure/B4264074.png)
![N-[3-(diethylamino)propyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B4264077.png)
![isopropyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4264081.png)
![1-[4-(benzyloxy)phenyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B4264088.png)
![N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4264105.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4264118.png)